

Assessing the Drug-Likeness of 1-Benzothiophene-5-carbonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Benzothiophene-5-carbonitrile

Cat. No.: B1273736

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For Researchers, Scientists, and Drug Development Professionals

The 1-benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.^[1] Derivatives of this structure are being explored for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.^[1] The nitrile substituent at the 5-position of the benzothiophene core offers a versatile handle for synthetic modification, making **1-Benzothiophene-5-carbonitrile** an attractive starting point for the development of novel drug candidates.

This guide provides a comparative assessment of the drug-likeness of **1-Benzothiophene-5-carbonitrile** derivatives. It outlines key physicochemical properties, presents available experimental data for related compounds, and details the experimental protocols necessary for a comprehensive evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

In Silico Physicochemical Profiling and Drug-Likeness Rules

A fundamental step in early drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for oral bioavailability. Several empirical rules, most notably

Lipinski's Rule of Five, provide a framework for this initial assessment. An ideal orally administered drug candidate generally adheres to the following criteria:

- Molecular Weight (MW): ≤ 500 Daltons[2]
- LogP (lipophilicity): ≤ 5 [2]
- Hydrogen Bond Donors (HBD): ≤ 5 [2]
- Hydrogen Bond Acceptors (HBA): ≤ 10 [2]

The parent compound, **1-Benzothiophene-5-carbonitrile**, and a selection of its hypothetical derivatives were analyzed to predict their compliance with these rules.

Compound	Structure	Molecular Weight (g/mol)	LogP	HBD	HBA	Lipinski's Rule of Five Violations
1-Benzothiophene-5-carbonitrile	159.21[3]	2.6	0	1	0	
2-Methyl-1-benzothiophene-5-carbonitrile	173.24	3.0	0	1	0	
2-Chloro-1-benzothiophene-5-carbonitrile	193.66	3.2	0	1	0	
2-Amino-1-benzothiophene-5-carbonitrile	174.23	2.1	1	2	0	
2-Hydroxy-1-benzothiophene-5-carbonitrile	175.21	2.2	1	2	0	

Note: LogP and other calculated properties are estimations and may vary depending on the algorithm used. The structures for the derivatives are hypothetical for illustrative purposes.

Based on these in silico predictions, the **1-Benzothiophene-5-carbonitrile** scaffold demonstrates a favorable starting point for drug design, with the parent molecule and its simple derivatives comfortably falling within the parameters of Lipinski's Rule of Five.

Experimental ADMET Data: A Case Study of Tetrahydro-Benzothiophene Derivatives

While comprehensive experimental ADMET data for a series of **1-Benzothiophene-5-carbonitrile** derivatives is not readily available in the public domain, a study on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene provides valuable insights into the drug-like properties of a closely related scaffold. The following table summarizes key experimental findings from this study, which can serve as a comparative benchmark.

Compound ID	Kinetic Solubility (μM) at pH 7.4	Microsomal Stability (Human) - % Remaining at 60 min
Compound A	> 100	85
Compound B	55	62
Compound C	12	35
Compound D	< 1	5

Data presented is illustrative and based on findings for a related series of compounds to demonstrate typical experimental outputs.

These results highlight the significant impact of structural modifications on crucial drug-like properties such as solubility and metabolic stability.

Experimental Protocols for ADMET Assessment

To experimentally validate the drug-likeness of **1-Benzothiophene-5-carbonitrile** derivatives, a panel of in vitro ADMET assays is essential. Below are detailed methodologies for key experiments.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key predictor of oral absorption.

Methodology:

- Caco-2 cells are seeded on a semi-permeable membrane in a multi-well plate and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[4]
- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
- The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.[5]
- To assess active efflux, the compound is added to the BL side, and its transport to the AP side is measured.
- The concentration of the compound in the collected samples is quantified by LC-MS/MS.[5]
- The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.[5]

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

- The test compound (typically at a concentration of 1 μ M) is incubated with liver microsomes (human, rat, or other species) at 37°C.[2]
- The reaction is initiated by the addition of the cofactor NADPH.[2]
- Aliquots are taken at specific time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by the addition of a solvent like acetonitrile.
- The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

- The rate of disappearance of the compound is used to calculate its half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which can lead to drug-drug interactions.

Methodology:

- The test compound is incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest.
- The reaction is initiated by the addition of NADPH.
- After a set incubation period, the reaction is terminated.
- The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
- The IC_{50} value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated. A low IC_{50} value indicates a higher potential for drug-drug interactions.^[6]

hERG Channel Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity (QT prolongation).

Methodology:

- Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
- The whole-cell patch-clamp technique is employed to measure the hERG current (I_{hERG}).^[7]
- The cells are exposed to increasing concentrations of the test compound.
- The inhibition of the hERG current is measured, and the IC_{50} value is determined.^[7] A low IC_{50} value suggests a higher risk of cardiotoxicity.

Plasma Protein Binding Assay

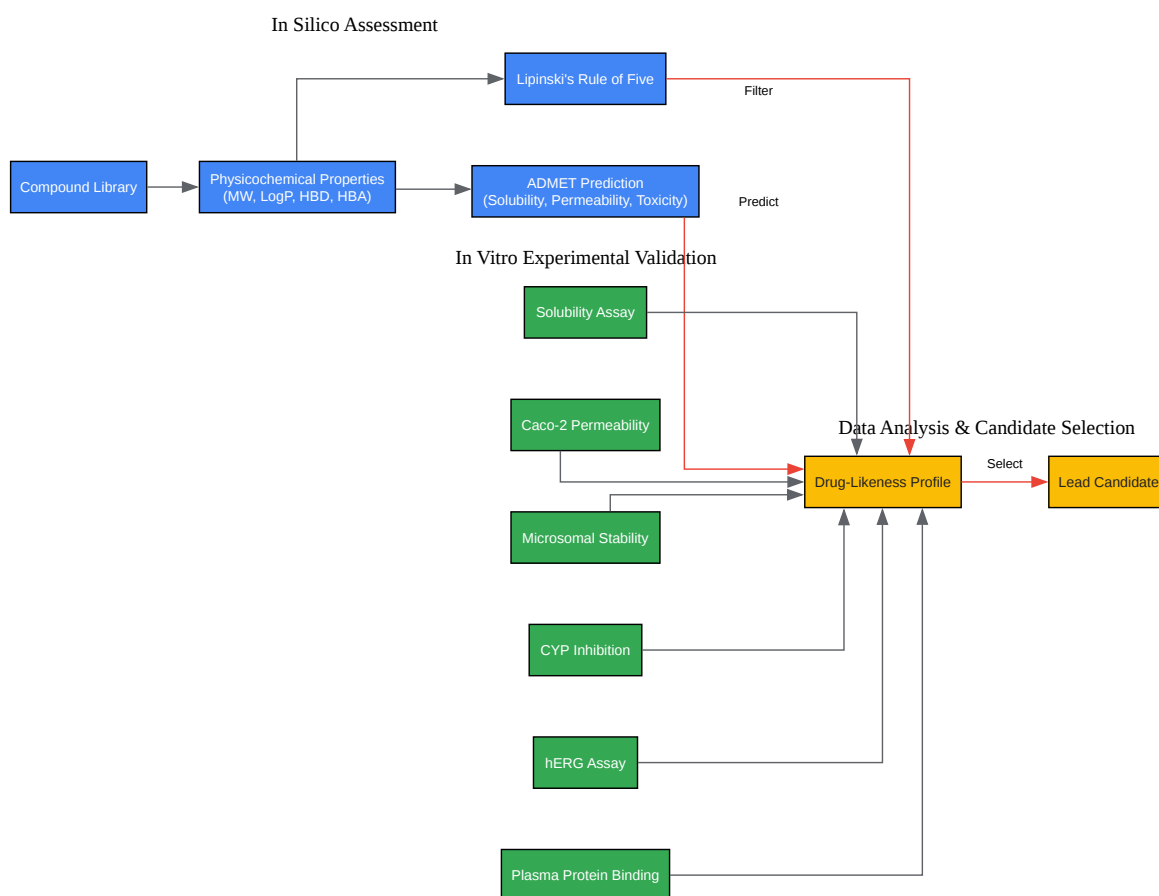
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

- The test compound is added to plasma (human or animal) and incubated.
- Equilibrium dialysis, ultrafiltration, or ultracentrifugation is used to separate the protein-bound and unbound fractions of the compound.
- The concentration of the compound in the unbound fraction is quantified by LC-MS/MS.
- The percentage of the compound bound to plasma proteins is calculated. High plasma protein binding can limit the free drug concentration available for therapeutic effect.[8]

Visualizing the Drug-Likeness Assessment Workflow

The following diagram illustrates a typical workflow for assessing the drug-likeness of a new chemical entity.



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Caption: A generalized workflow for assessing the drug-likeness of chemical compounds.

Conclusion

The **1-Benzothiophene-5-carbonitrile** scaffold represents a promising starting point for the development of new therapeutic agents, with in silico analyses indicating favorable physicochemical properties. However, as demonstrated by the limited available experimental data on related compounds, extensive in vitro ADMET profiling is crucial to identify derivatives with optimal drug-like characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the absorption, distribution, metabolism, excretion, and toxicity of novel **1-Benzothiophene-5-carbonitrile** derivatives, thereby facilitating the selection of lead candidates with a higher probability of success in clinical development. Future studies should focus on generating comprehensive experimental ADMET datasets for a diverse range of these derivatives to establish clear structure-activity and structure-property relationships.

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